Cas no 1330751-61-5 (7,7-Dimethyl-5,6,7,8-tetrahydroquinoline)

7,7-Dimethyl-5,6,7,8-tetrahydroquinoline is a heterocyclic organic compound featuring a partially hydrogenated quinoline core with two methyl substituents at the 7-position. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its saturated ring system enhances stability, while the dimethyl substitution influences reactivity and selectivity in catalytic processes. The compound is particularly useful in the development of fine chemicals and specialty materials due to its modular framework, which allows for further functionalization. High purity grades are available to meet rigorous research and industrial application standards.
7,7-Dimethyl-5,6,7,8-tetrahydroquinoline structure
1330751-61-5 structure
Product name:7,7-Dimethyl-5,6,7,8-tetrahydroquinoline
CAS No:1330751-61-5
MF:C11H15N
MW:161.243502855301
CID:5743206
PubChem ID:90948033

7,7-Dimethyl-5,6,7,8-tetrahydroquinoline Chemical and Physical Properties

Names and Identifiers

    • 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline
    • 1330751-61-5
    • SCHEMBL21708059
    • Inchi: 1S/C11H15N/c1-11(2)6-5-9-4-3-7-12-10(9)8-11/h3-4,7H,5-6,8H2,1-2H3
    • InChI Key: LDRNGESLATXCHM-UHFFFAOYSA-N
    • SMILES: N1C=CC=C2C=1CC(C)(C)CC2

Computed Properties

  • Exact Mass: 161.120449483g/mol
  • Monoisotopic Mass: 161.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 12.9Ų

7,7-Dimethyl-5,6,7,8-tetrahydroquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM238676-1g
7,7-Dimethyl-5,6,7,8-tetrahydroquinoline
1330751-61-5 97%
1g
$697 2021-08-04
Chemenu
CM238676-5g
7,7-Dimethyl-5,6,7,8-tetrahydroquinoline
1330751-61-5 97%
5g
$1332 2021-08-04
Chemenu
CM238676-1g
7,7-Dimethyl-5,6,7,8-tetrahydroquinoline
1330751-61-5 97%
1g
$738 2022-09-03
Chemenu
CM238676-10g
7,7-Dimethyl-5,6,7,8-tetrahydroquinoline
1330751-61-5 97%
10g
$1907 2021-08-04

Additional information on 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline

Comprehensive Overview of 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline (CAS No. 1330751-61-5): Properties, Applications, and Industry Insights

7,7-Dimethyl-5,6,7,8-tetrahydroquinoline (CAS No. 1330751-61-5) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and organic synthesis research. This tetrahydroquinoline derivative features a unique structural framework with a dimethyl-substituted ring system, making it valuable for designing bioactive molecules. Its molecular formula C11H15N and moderate lipophilicity contribute to its versatility in drug discovery, particularly in modulating central nervous system (CNS) targets.

Recent studies highlight the growing demand for 7,7-dimethyl-5,6,7,8-tetrahydroquinoline analogs as building blocks in small-molecule therapeutics. Researchers are exploring its potential in developing kinase inhibitors and GPCR modulators, aligning with current trends in precision medicine and targeted drug delivery. The compound's stability under physiological conditions makes it particularly attractive for medicinal chemistry optimization projects.

From a synthetic chemistry perspective, CAS 1330751-61-5 serves as a key intermediate in multi-step organic transformations. Its hydrogenated quinoline core allows for diverse functionalization, enabling the creation of compound libraries for high-throughput screening. Industry reports indicate rising interest in this scaffold for fragment-based drug design, especially in oncology and neurodegenerative disease research.

The compound's physicochemical properties have been extensively characterized. With a molecular weight of 161.24 g/mol and calculated LogP of ~2.5, 7,7-dimethyl-5,6,7,8-tetrahydroquinoline exhibits ideal characteristics for blood-brain barrier penetration - a critical factor in CNS drug development. These attributes explain its frequent appearance in recent patents for neuroprotective agents and cognitive enhancers.

Manufacturing processes for 1330751-61-5 typically involve catalytic hydrogenation of corresponding quinoline precursors, followed by selective methylation. Advanced purification techniques ensure >98% purity for research applications. Analytical methods including HPLC, GC-MS, and 1H/13C NMR are routinely employed for quality control, meeting stringent requirements for pharmaceutical-grade intermediates.

Emerging applications extend beyond traditional medicinal chemistry. Material scientists are investigating 7,7-dimethyl-5,6,7,8-tetrahydroquinoline derivatives as components in organic electronic materials and photocatalysts. The compound's electron-rich aromatic system shows promise in developing novel charge-transport materials for OLED technologies, reflecting the growing convergence of chemical disciplines.

Regulatory and safety profiles of CAS 1330751-61-5 have been documented in accordance with REACH and ICH guidelines. While not classified as hazardous under current systems, standard laboratory precautions apply when handling. The compound's environmental fate has been studied, showing moderate biodegradability under aerobic conditions, which is increasingly important for green chemistry initiatives in the chemical industry.

Market analysts project steady growth for tetrahydroquinoline-based compounds, with 7,7-dimethyl-5,6,7,8-tetrahydroquinoline positioned as a valuable niche product. The global push for novel drug scaffolds and specialty chemicals drives demand, particularly in North American and Asian research hubs. Custom synthesis services now frequently include this compound in their catalogs, catering to both academic and industrial researchers.

Future research directions may explore the compound's potential in proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation platforms. Its structural features make it suitable for linker design in these cutting-edge therapeutic modalities. Additionally, computational chemistry studies are modeling its interactions with various biological targets to accelerate structure-activity relationship (SAR) optimization.

For researchers working with 7,7-dimethyl-5,6,7,8-tetrahydroquinoline, proper storage at 2-8°C under inert atmosphere is recommended to maintain stability. Technical literature suggests compatibility with common organic solvents including DMSO, methanol, and dichloromethane, facilitating its use in diverse experimental protocols. These practical considerations are crucial for reproducibility in drug discovery workflows.

The scientific community continues to uncover new applications for this versatile compound. Recent publications demonstrate its utility in constructing molecular probes for biological imaging and as a precursor for chiral auxiliaries in asymmetric synthesis. Such developments underscore the enduring relevance of 1330751-61-5 in advancing chemical research across multiple disciplines.

Recommend Articles

Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.